physical and chemical properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
physical and chemical properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Benzene, 2-iodo-1,3,5-tris(1-methylethyl)-, also known as 2-iodo-1,3,5-triisopropylbenzene. This sterically hindered aryl iodide is a compound of interest for researchers and professionals in synthetic organic chemistry and drug development due to its potential as a building block in complex molecular architectures. This document delves into its synthesis, predicted spectral characteristics, and expected reactivity, offering field-proven insights and methodologies.
Molecular Structure and Identification
Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- possesses a unique structure characterized by a benzene ring substituted with a bulky iodine atom and three isopropyl groups at the 1, 3, and 5 positions. This high degree of substitution, particularly the flanking isopropyl groups, imparts significant steric hindrance around the carbon-iodine bond, which profoundly influences its reactivity.
| Identifier | Value |
| IUPAC Name | Benzene, 2-iodo-1,3,5-tris(1-methylethyl)- |
| Synonyms | 2-iodo-1,3,5-triisopropylbenzene, 1-iodo-2,4,6-triisopropylbenzene |
| CAS Number | 2100-22-3[1] |
| Molecular Formula | C₁₅H₂₃I[1] |
| Molecular Weight | 330.25 g/mol |
| SMILES | CC(C)c1cc(C(C)C)c(I)c(C(C)C)c1[1] |
| InChIKey | KZNFQXYERQBXPV-UHFFFAOYSA-N[1] |
Physical Properties
| Property | Value | Source/Justification |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on the appearance of its precursor, 1,3,5-triisopropylbenzene, which is a colorless liquid.[2] |
| Melting Point | N/A | Not experimentally determined in available literature.[1] The introduction of a large iodine atom may increase the melting point compared to the precursor (-7 °C).[3] |
| Boiling Point | N/A | Not experimentally determined in available literature.[1] Expected to be significantly higher than the precursor's boiling point (232-236 °C) due to the increased molecular weight.[3] |
| Density | N/A | Not experimentally determined in available literature.[1] Expected to be higher than the precursor's density (0.845 g/mL at 25 °C) due to the presence of the heavy iodine atom.[2] |
| Solubility | Immiscible with water; soluble in non-polar organic solvents. | Based on the hydrophobic nature of the triisopropylbenzene core and general solubility of aryl iodides.[4][5] |
| LogP | 5.66140 | Calculated value, indicating high lipophilicity.[1] |
Synthesis and Experimental Protocol
The synthesis of 2-iodo-1,3,5-triisopropylbenzene is typically achieved through the direct iodination of its precursor, 1,3,5-triisopropylbenzene. Due to the electron-rich nature of the aromatic ring, activated by the three isopropyl groups, direct iodination can proceed with elemental iodine in the presence of an oxidizing agent.
Conceptual Workflow for Synthesis
Caption: Synthetic workflow for 2-iodo-1,3,5-triisopropylbenzene.
Detailed Experimental Protocol: Iodination of 1,3,5-Triisopropylbenzene
This protocol is based on established methods for the iodination of electron-rich and sterically hindered arenes.[6][7][8]
Materials:
-
1,3,5-Triisopropylbenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent (e.g., nitric acid, hydrogen peroxide)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-triisopropylbenzene in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add elemental iodine (I₂). Once the iodine has dissolved, slowly add the oxidizing agent (e.g., periodic acid) portion-wise. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford pure 2-iodo-1,3,5-triisopropylbenzene.
Spectroscopic Properties (Predicted)
Due to the lack of publicly available experimental spectra, the following ¹H and ¹³C NMR data are predicted based on the known spectra of 1,3,5-triisopropylbenzene and 2-iodo-1,3,5-trimethylbenzene, as well as established principles of NMR spectroscopy.[2][9][10][11]
Predicted ¹H NMR Spectrum
The introduction of the iodine atom at the 2-position breaks the C₃ symmetry of the 1,3,5-triisopropylbenzene precursor, leading to a more complex spectrum.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aromatic (H-4, H-6) | ~6.9-7.1 | Singlet or narrow multiplet | 2H | The two aromatic protons are chemically equivalent and will appear as a single resonance. |
| Methine (CH at C1, C5) | ~2.9-3.1 | Septet | 2H | These two methine protons are equivalent and coupled to the twelve methyl protons of their respective isopropyl groups. |
| Methine (CH at C3) | ~2.9-3.1 | Septet | 1H | This methine proton is in a unique environment and is coupled to the six methyl protons of its isopropyl group. It may overlap with the other methine signals. |
| Methyl (CH₃ at C1, C5) | ~1.2-1.4 | Doublet | 12H | The four methyl groups on the isopropyl substituents at C1 and C5 are equivalent and are coupled to their respective methine protons. |
| Methyl (CH₃ at C3) | ~1.2-1.4 | Doublet | 6H | The two methyl groups on the isopropyl substituent at C3 are equivalent and are coupled to their methine proton. This signal may overlap with the other methyl signals. |
Predicted ¹³C NMR Spectrum
The loss of symmetry will also be evident in the ¹³C NMR spectrum, with more signals than the precursor.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Justification |
| Aromatic (C-I) | ~90-100 | The carbon directly attached to iodine is expected to be significantly shielded. |
| Aromatic (C-H) | ~120-125 | The two equivalent aromatic CH carbons. |
| Aromatic (C-isopropyl at C1, C5) | ~148-152 | The two equivalent aromatic carbons bearing isopropyl groups. |
| Aromatic (C-isopropyl at C3) | ~148-152 | The aromatic carbon bearing the third isopropyl group. This signal may be distinct from the other two. |
| Methine (CH at C1, C5) | ~34-36 | The two equivalent methine carbons. |
| Methine (CH at C3) | ~34-36 | The third methine carbon, which may have a slightly different chemical shift. |
| Methyl (CH₃ at C1, C5) | ~23-25 | The four equivalent methyl carbons. |
| Methyl (CH₃ at C3) | ~23-25 | The two equivalent methyl carbons, which may be distinguishable from the other set. |
Chemical Properties and Reactivity
The chemical reactivity of 2-iodo-1,3,5-triisopropylbenzene is dominated by two key features: the presence of a reactive carbon-iodine bond and the significant steric hindrance imposed by the three isopropyl groups.
-
Cross-Coupling Reactions: Aryl iodides are highly valued substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-I bond is the most readily activated among the aryl halides. However, the steric bulk of the ortho- and para-isopropyl groups in 2-iodo-1,3,5-triisopropylbenzene can significantly influence the reaction kinetics and may require specialized bulky phosphine ligands and optimized reaction conditions to achieve high yields.
-
Formation of Organometallic Reagents: The compound can be used to generate sterically encumbered organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange. These reagents are valuable for introducing the bulky 2,4,6-triisopropylphenyl moiety into other molecules.
-
Steric Shielding: The three isopropyl groups provide a significant steric shield around the aromatic core. This can be exploited to direct reactions to less hindered positions in more complex derivatives or to stabilize reactive intermediates.
Logical Relationship of Reactivity
Caption: Key reactivity pathways for 2-iodo-1,3,5-triisopropylbenzene.
Potential Applications
While specific applications of 2-iodo-1,3,5-triisopropylbenzene are not extensively documented, its structure suggests its utility in several areas of chemical research and development:
-
Precursor for Bulky Ligands: It can serve as a key starting material for the synthesis of sterically demanding phosphine and N-heterocyclic carbene (NHC) ligands, which are crucial for enhancing the efficiency and selectivity of catalytic processes.
-
Fragment in Drug Discovery: The 2,4,6-triisopropylphenyl group can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability, or to probe steric interactions within a biological target.
-
Building Block in Materials Science: Its rigid and bulky nature makes it a candidate for incorporation into polymers and other materials where control of morphology and intermolecular interactions is desired.
Safety and Handling
Specific safety data for 2-iodo-1,3,5-triisopropylbenzene is limited. However, based on the properties of its precursor and general knowledge of halogenated aromatic compounds, the following precautions should be observed:
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.
-
Flammability: The precursor, 1,3,5-triisopropylbenzene, is a combustible liquid. While the iodinated derivative is expected to be less flammable, it should still be kept away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
Chemsrc. 2-iodo-1,3,5-tri(propan-2-yl)benzene. [Link]
-
Hildebrand, J. H., & Benesi, H. A. (1949). Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link]
-
Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link]
-
Chemia. (2022, November 7). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]
- Google Patents. (2012).
-
CPAChem. (2023, October 31). Safety data sheet. [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Chemsrc. 2-iodo-1,3,5-tri(propan-2-yl)benzene. [Link]
-
Let's Talk Academy. (2025, December 24). 1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3. [Link]
-
Chemistry LibreTexts. (2020, April 29). Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Let's Talk Academy. (2025, December 24). 1H NMR Spectrum of 1,3,5-Triisopropylbenzene in CDCl3. [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
-
Chem-Impex. 1,3,5-Triisopropylbenzene. [Link]
-
Matar, S., & Mirbach, M. F. (2008). Iodination of Organic Compounds Using the Reagent System I2/30% Aqueous H2O2. ARKIVOC, 2008(15), 180-190. [Link]
-
Wishart, D. S., et al. PROSPRE - 1H NMR Predictor. [Link]
-
Chemistry LibreTexts. (2024, October 4). Other Aromatic Substitutions. [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
-
Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(3), 394–407. [Link]
-
The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. [Link]
-
Eduncle. (2020, October 24). The total number of multiplet peaks in the 'h nmr spectrum of 1,3,5-tri-isopropylbenzene. [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. The total number of multiplet peaks in the 'h nmr spectrum of 1,3,5-tri-isopropylbenzene [scoop.eduncle.com]
- 3. Predict 13C carbon NMR spectra [nmrdb.org]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. carlroth.com [carlroth.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
